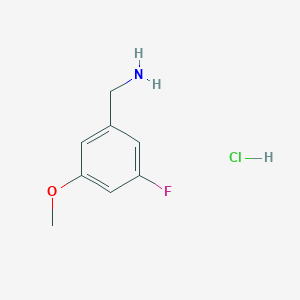

3-Fluoro-5-methoxybenzylamine hydrochloride

Description

Properties

IUPAC Name |

(3-fluoro-5-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCODMVZQMPDUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 3-Fluoro-5-methoxybenzylamine HCl

Characterization, Synthetic Utility, and Handling in Medicinal Chemistry[1]

Executive Summary

3-Fluoro-5-methoxybenzylamine Hydrochloride (CAS: 1158269-22-7) is a specialized fluorinated building block used extensively in fragment-based drug discovery (FBDD) and lead optimization.[1] Its structural dualism—combining an electron-withdrawing fluorine atom with an electron-donating methoxy group—provides unique electronic modulation of the aromatic ring, influencing the pKa of the benzylic amine and the metabolic stability of the scaffold.[1] This guide details its physicochemical properties, synthetic applications, and quality control protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The precise characterization of the salt form is critical for stoichiometry in coupling reactions.

| Property | Specification |

| IUPAC Name | (3-Fluoro-5-methoxyphenyl)methanamine hydrochloride |

| Common Name | 3-Fluoro-5-methoxybenzylamine HCl |

| CAS Number (Salt) | 1158269-22-7 |

| CAS Number (Free Base) | 914465-85-3 |

| Molecular Formula | C₈H₁₀FNO[1] · HCl |

| Molecular Weight | 191.63 g/mol (Salt); 155.17 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Hygroscopicity | Moderate (Store under inert atmosphere) |

| SMILES | COC1=CC(CN)=CC(F)=C1.Cl |

Medicinal Chemistry Utility: The "Fluorine-Methoxy" Effect[1][10][11]

In drug design, this scaffold is not merely a linker; it is a pharmacophore modulator .

-

Metabolic Blocking: The fluorine atom at the meta position blocks oxidative metabolism (Phase I) at a typically vulnerable site, extending the half-life (

) of the final drug candidate. -

Electronic Push-Pull: The methoxy group (

) is a strong -

Lipophilicity Tuning: The fluorine substitution increases

moderately compared to the non-fluorinated analog, improving membrane permeability without compromising solubility as drastically as a trifluoromethyl group would.

Synthetic Workflows & Experimental Protocols

This section outlines the standard methodologies for utilizing this amine in library synthesis and its preparation from precursors.

4.1. Representative Synthesis: Reductive Amination Logic

While commercially available, the synthesis of 3-Fluoro-5-methoxybenzylamine is often performed via the reduction of 3-Fluoro-5-methoxybenzonitrile or 3-Fluoro-5-methoxybenzaldehyde .[1]

Protocol: Borane Reduction of Nitrile Precursor Note: This protocol is a standard validated method for benzylamine synthesis.[1]

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen (

). -

Reagent Addition: Charge the flask with 3-Fluoro-5-methoxybenzonitrile (1.0 eq) and anhydrous Tetrahydrofuran (THF) [0.2 M concentration].

-

Reduction: Cool to 0°C. Dropwise add Borane-THF complex (

, 1.0 M solution, 2.5 eq) over 20 minutes. -

Reflux: Warm to room temperature, then heat to reflux (66°C) for 12 hours.

-

Quench: Cool to 0°C. Cautiously add Methanol (MeOH) to quench excess borane.

-

Hydrolysis: Add 6M HCl and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Concentrate in vacuo. Basify with NaOH (2M) to pH > 12. Extract with Dichloromethane (DCM) (3x).

-

Salt Formation: Dry organic layer (

), filter, and add 4M HCl in Dioxane. The precipitate is 3-Fluoro-5-methoxybenzylamine HCl.[1]

4.2. Visualization: Synthetic Pathway

The following diagram illustrates the synthetic logic and downstream coupling utility.

Figure 1: Synthetic workflow from nitrile precursor to final medicinal chemistry target.[1]

Quality Control & Analytical Characterization

To ensure data integrity in biological assays, the purity of the building block must be validated.

5.1. Expected NMR Profile (DMSO-d6)[1]

-

¹H NMR (400 MHz):

-

¹⁹F NMR:

-

Single peak around

-110 to -115 ppm (Ar-F).[1]

-

5.2. QC Workflow Diagram

The following flowchart defines the decision matrix for accepting a batch of this material.

Figure 2: Quality Control decision tree for fluorinated benzylamine building blocks.

Handling and Safety (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).[2][3]

-

Storage: Hygroscopic. Store at 2-8°C under Argon or Nitrogen.

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless intended reaction), and acid anhydrides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44203124, 4-Fluoro-3-methoxybenzylamine (Isomer Analog).[1] Retrieved from [Link](Note: Used for physicochemical property extrapolation of the regioisomer).

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Review on the utility of Fluorine in drug design).

Sources

3-Fluoro-5-methoxybenzylamine Hydrochloride: Technical Profile & Synthetic Utility

[1]

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Topic: 3-Fluoro-5-methoxybenzylamine hydrochloride (CAS 1158269-22-7)[1]

Executive Summary

3-Fluoro-5-methoxybenzylamine hydrochloride is a specialized fluorinated building block used extensively in modern drug discovery.[1] Its structural motif—combining a metabolic blocker (fluorine) with a hydrogen-bond acceptor (methoxy) on a benzylamine scaffold—makes it a critical tool for Fragment-Based Drug Design (FBDD) and Lead Optimization.[1] This guide provides a definitive technical reference for its identification, synthesis, and application in medicinal chemistry.

Part 1: Identification & Physiochemical Profile[1][2]

The precise identification of the hydrochloride salt versus the free base is critical for stoichiometric calculations in synthesis. The hydrochloride salt is generally preferred for its superior stability and crystallinity.

Chemical Identity Table[1]

| Parameter | Data |

| Compound Name | 3-Fluoro-5-methoxybenzylamine hydrochloride |

| CAS Number (HCl Salt) | 1158269-22-7 |

| CAS Number (Free Base) | 914465-85-3 |

| Molecular Formula | C₈H₁₀FNO[1][2] · HCl |

| Molecular Weight | 191.63 g/mol (Salt) / 155.17 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| SMILES (Free Base) | COC1=CC(CN)=CC(F)=C1 |

| InChI Key | IBKNUJGSSUDSSJ-UHFFFAOYSA-N (Base) |

Structural Analysis

The 3,5-disubstitution pattern creates a unique electronic environment.[1]

-

Fluorine (C3): Induces a strong electron-withdrawing effect (

) via induction, increasing the metabolic stability of the ring against oxidation. -

Methoxy (C5): Acts as a weak electron-withdrawing group via induction but a strong electron donor via resonance (

), modulating the pKa of the benzylic amine.[1]

Part 2: Synthetic Pathways[1][4]

Synthesizing 3-Fluoro-5-methoxybenzylamine hydrochloride typically follows two primary routes depending on the available precursor: the Nitrile Reduction (Route A) or the Reductive Amination (Route B).[1]

Visual Synthesis Workflow

Figure 1: Primary synthetic routes to 3-Fluoro-5-methoxybenzylamine HCl.[1][3][4] Route A is preferred for scale-up; Route B is preferred for parallel synthesis libraries.[1]

Detailed Protocols

Route A: Reduction of 3-Fluoro-5-methoxybenzonitrile

This method is ideal for gram-scale synthesis due to the high availability of the nitrile precursor.[1]

-

Setup: Charge a flame-dried flask with 3-Fluoro-5-methoxybenzonitrile (1.0 equiv) under Argon.

-

Solvation: Dissolve in anhydrous THF (0.5 M concentration).

-

Reduction: Slowly add Borane-THF complex (BH₃·THF, 1.0 M, 2.5 equiv) at 0°C.

-

Note: Use of LiAlH₄ is an alternative but requires stricter safety controls.[1]

-

-

Reflux: Heat to reflux for 4–12 hours. Monitor via TLC (System: 10% MeOH in DCM).

-

Quench: Cool to 0°C. Carefully add MeOH to quench excess borane. Add 10% HCl and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify to pH >12 with NaOH. Extract with DCM.[1] Dry organic layer (Na₂SO₄) and concentrate.

-

Salt Formation: Dissolve the crude oil in Et₂O.[1] Add HCl (4M in Dioxane) dropwise. Filter the white precipitate.

Route B: Reductive Amination of Aldehyde

Preferred when avoiding strong reducing agents or working with sensitive functional groups.[1]

-

Imine Formation: Combine 3-Fluoro-5-methoxybenzaldehyde (1.0 equiv) and Ammonium Acetate (10 equiv) in Methanol.

-

Reduction: Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv). Stir at Room Temperature for 12–24 hours.

-

Workup: Acidify to pH 2 to decompose excess hydride, then basify and extract as above.

Part 3: Medicinal Chemistry Applications[1][4][6][7]

In drug development, this benzylamine moiety serves as a "privileged structure" for targeting kinases and GPCRs.

Electronic & Steric Modulation

The 3-F, 5-OMe substitution pattern is often used to optimize the Lipophilic Efficiency (LipE) of a lead compound.[1]

-

Metabolic Blocking: The fluorine atom at the meta position blocks Cytochrome P450-mediated oxidation, a common metabolic soft spot in benzylamines.

-

Conformational Lock: The fluorine atom can induce a preferred conformation via intramolecular electrostatic interactions with the benzylic amine nitrogen or adjacent carbonyls in amide couplings.

Bioisosteric Replacements

This scaffold is frequently used as a replacement for:

-

3,5-Dimethoxybenzylamine: To lower electron density and improve metabolic stability.

-

3,5-Difluorobenzylamine: To introduce a hydrogen bond acceptor (OMe) for specific active site interactions (e.g., hinge binding in kinases).

Part 4: Handling, Stability & Safety[1][3]

Stability Profile

-

Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator.

-

Air Sensitivity: The free base absorbs CO₂ from the air to form carbamates; the HCl salt is air-stable.[1]

-

Shelf Life: >2 years if stored at 2–8°C under inert gas.[1]

Safety (GHS Classification)

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (Applies strongly to free base; treat salt as Irritant H315/H319).

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).

References

-

BLD Pharm. (2025). Product Analysis: (3-Fluoro-5-methoxyphenyl)methanamine hydrochloride. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44203124, 4-Fluoro-3-methoxybenzylamine (Isomer Comparison). Retrieved from [1]

-

Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: Benzylamine Derivatives. Retrieved from

-

ChemicalBook. (2025).[6] Synthesis of Methoxybenzylamine Derivatives. Retrieved from

-

Google Patents. (2022). Process of preparing fluorinated benzylamine intermediates. US20220119345A1.[1] Retrieved from

Sources

- 1. 914465-85-3|3-Fluoro-5-methoxybenzylamine|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 4. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical Properties of 3-Fluoro-5-methoxybenzylamine Hydrochloride

An In-depth Technical Guide:

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a foundational requirement for success. 3-Fluoro-5-methoxybenzylamine, and specifically its hydrochloride salt, represents a key structural motif and building block in the synthesis of a variety of biologically active molecules. The conversion of the free base amine to a hydrochloride salt is a common and critical strategy in pharmaceutical development. This process often enhances the compound's stability, crystallinity, and, most importantly, its aqueous solubility, which is a primary determinant of bioavailability for orally administered drugs.[1][2][3]

The physical properties of an API salt are not mere data points; they are critical parameters that dictate its behavior from the moment of synthesis through to its formulation, storage, and ultimately, its therapeutic action in the human body.[4][5] An incomplete or inaccurate understanding of these properties can lead to significant challenges in later-stage development, including issues with manufacturing, shelf-life, and inconsistent clinical outcomes.

This technical guide provides a comprehensive overview of the essential physical properties of 3-Fluoro-5-methoxybenzylamine hydrochloride. As a senior application scientist, the goal is not simply to present data, but to provide a field-proven framework for its characterization. We will delve into the causality behind experimental choices and present self-validating protocols that ensure data integrity. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound for their work.

Section 1: Molecular Identity and Spectroscopic Profile

Confirming the molecular structure and identity of a compound is the first and most critical step in its characterization. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic composition and connectivity. For 3-Fluoro-5-methoxybenzylamine hydrochloride, these methods validate the successful formation of the salt and confirm its structural integrity.

| Property | Data | Source |

| Chemical Name | (3-Fluoro-5-methoxyphenyl)methanamine hydrochloride | N/A |

| CAS Number | 1158269-22-7 | [6] |

| Molecular Formula | C₈H₁₁ClFNO | Derived |

| Molecular Weight | 191.63 g/mol | Derived |

| Canonical SMILES | COC1=CC(F)=CC(CN)=C1.Cl | Derived |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is unparalleled for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. For this specific compound, NMR confirms the substitution pattern on the aromatic ring and verifies the protonation of the benzylamine nitrogen, a key indicator of salt formation.

Expected Spectral Features:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the benzylic methylene (-CH₂) protons, the methoxy (-OCH₃) protons, and the ammonium (-NH₃⁺) protons. The protonation of the amine to an ammonium group results in a downfield shift of the adjacent methylene protons and the appearance of a broad signal for the -NH₃⁺ protons, which may exchange with residual water in the solvent.

-

¹³C NMR: The spectrum will display eight unique carbon signals corresponding to the six aromatic carbons, the benzylic carbon, and the methoxy carbon. The positions of these signals confirm the 1,3,5- (meta) substitution pattern of the fluoro, methoxy, and benzylamine groups.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Fluoro-5-methoxybenzylamine hydrochloride and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable -NH₃⁺ protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific covalent bonds. For an amine hydrochloride salt, IR spectroscopy provides clear evidence of the ammonium ion and other key structural features.[3]

Expected Spectral Features:

-

N-H⁺ Stretch: A very broad and strong absorption band is expected in the region of 2800-3200 cm⁻¹. This is the hallmark of a primary amine salt and is easily distinguishable from the sharper N-H stretches of a free amine.[3]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₂- and -OCH₃) will appear just below 3000 cm⁻¹.

-

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region correspond to the benzene ring.

-

C-O Stretch: A strong band for the aryl ether C-O bond is expected around 1200-1280 cm⁻¹.

-

C-F Stretch: A strong absorption corresponding to the C-F bond will be present in the 1000-1350 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software and presented as Transmittance or Absorbance vs. Wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides an exact measurement of the mass-to-charge ratio (m/z) of an ionized molecule. It is used to confirm the molecular weight of the compound. For a salt, the analysis is performed on the cationic or anionic portion. For 3-Fluoro-5-methoxybenzylamine hydrochloride, electrospray ionization (ESI) in positive mode will detect the protonated free base.

Expected Spectral Features: The primary ion observed in positive mode ESI-MS will be the protonated free base, [C₈H₁₀FNO + H]⁺.

-

Expected m/z: 155.17 (MW of free base) + 1.01 (MW of H⁺) = 156.18

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure the amine remains protonated.

-

Instrumentation: Use a high-resolution mass spectrometer (such as a TOF or Orbitrap) coupled to a liquid chromatography system.[7][8]

-

Method: Inject a small volume (1-5 µL) of the sample. While chromatographic separation may not be necessary for a pure sample, it is standard practice.

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

-

Data Analysis: Extract the mass spectrum and identify the peak corresponding to the [M+H]⁺ ion. The high-resolution measurement should be within 5 ppm of the theoretical exact mass.

Caption: Workflow for spectroscopic identity confirmation.

Section 2: Solid-State Properties

The behavior of a drug substance in a solid dosage form is governed by its solid-state properties. Characteristics such as crystallinity, polymorphism, and thermal stability are paramount for ensuring consistent manufacturing processes and a stable final product.[2]

Melting Point and Thermal Behavior (DSC)

Rationale: The melting point is a fundamental physical property that serves as an initial indicator of purity. A sharp melting range typically suggests a pure, crystalline material. Differential Scanning Calorimetry (DSC) provides a more comprehensive thermal profile, detecting not only the melting endotherm but also other events like desolvation, glass transitions, or polymorphic phase transitions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid, which may be pierced to allow any evolved volatiles to escape.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge. A common temperature range would be from 25 °C to a point sufficiently above the melting temperature (e.g., 250 °C).

-

Data Analysis: Plot the heat flow (mW) against temperature (°C). The melting point is determined as the onset or peak of the melting endotherm. The area under the peak can be integrated to determine the heat of fusion (ΔHfus).

Crystallinity and Polymorphism (PXRD)

Rationale: Powder X-ray Diffraction (PXRD) is the definitive technique for determining the crystalline nature of a solid material. Amorphous materials lack long-range molecular order and produce a broad, featureless halo, whereas crystalline materials produce a unique diffraction pattern of sharp peaks.[9] This pattern serves as a "fingerprint" for a specific crystal form (polymorph). Since different polymorphs of the same compound can have drastically different solubilities and stabilities, controlling the polymorphic form is a critical aspect of drug development.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind the sample to a fine, uniform powder. Pack the powder onto a sample holder.

-

Instrumentation: Use a modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å).

-

Data Acquisition: Scan the sample over a defined range of 2θ angles, for example, from 3° to 40°. The step size and scan speed will determine the resolution and collection time.

-

Data Analysis: The resulting diffractogram plots intensity versus the diffraction angle (2θ). The presence of sharp peaks indicates a crystalline material. The positions and relative intensities of these peaks are characteristic of the compound's crystal lattice.

Caption: Workflow for solid-state property analysis.

Section 3: Physicochemical Properties for Drug Development

Beyond identity and solid-state form, certain physicochemical properties directly influence how a drug will perform in a biological system. For any potential therapeutic agent, solubility and hygroscopicity are two of the most critical parameters evaluated during early-stage development.[4][10]

Aqueous Solubility

Rationale: For an orally administered drug to be effective, it must first dissolve in the fluids of the gastrointestinal tract before it can be absorbed into the bloodstream.[2] Poor aqueous solubility is a major cause of failure for many drug candidates. As a hydrochloride salt, 3-Fluoro-5-methoxybenzylamine hydrochloride is expected to have significantly higher aqueous solubility than its free base. This property should be quantified in relevant media.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

-

System Preparation: Prepare solutions of relevant media, such as deionized water, pH 1.2 buffer (simulated gastric fluid), and pH 6.8 buffer (simulated intestinal fluid).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each medium in a sealed vial. The goal is to create a saturated solution with undissolved solid remaining.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of solid material at the end of this period confirms saturation.

-

Sample Processing: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant, filter it through a 0.45 µm filter, and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Hygroscopicity

Rationale: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[11] For pharmaceutical solids, this is a highly undesirable property as moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation, ultimately compromising the product's stability and shelf-life. Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantifying this behavior.[12]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-15 mg) onto the DVS sample pan.

-

Drying: Initially, dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption/Desorption Cycle: Program the instrument to perform a humidity cycle. A typical method involves increasing the RH in steps (e.g., from 0% to 90% RH in 10% increments) and then decreasing it back to 0%.

-

Equilibration Criteria: At each RH step, the instrument holds the humidity constant until the sample's mass equilibrates (i.e., the rate of change in mass over time, dm/dt , falls below a set threshold, e.g., 0.002% min⁻¹).

-

Data Analysis: The instrument plots the change in mass (%) versus the relative humidity. The resulting sorption-desorption isotherm reveals how much water the material absorbs at different humidity levels, whether the process is reversible, and if any phase changes (like hydration or deliquescence) occur.

Caption: Workflow for key drug development property assessment.

Summary of Physical Properties

This table summarizes the key physicochemical properties of 3-Fluoro-5-methoxybenzylamine hydrochloride and the standard analytical methods used for their determination.

| Property | Analytical Technique | Purpose |

| Molecular Structure | NMR Spectroscopy (¹H, ¹³C) | Confirms covalent structure and salt formation. |

| Functional Groups | Infrared (IR) Spectroscopy | Verifies the presence of key bonds (N-H⁺, C-O, C-F). |

| Molecular Weight | Mass Spectrometry (MS) | Confirms the mass of the protonated molecule. |

| Thermal Behavior | Differential Scanning Calorimetry (DSC) | Determines melting point and thermal stability. |

| Crystallinity | Powder X-ray Diffraction (PXRD) | Assesses if the material is crystalline or amorphous. |

| Aqueous Solubility | Shake-Flask Method / HPLC | Quantifies dissolution potential in relevant media.[2] |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Measures moisture uptake and informs on physical stability.[12] |

Conclusion

The comprehensive physical characterization of 3-Fluoro-5-methoxybenzylamine hydrochloride is an indispensable exercise for any research or development program utilizing this compound. The methodologies outlined in this guide—from spectroscopic confirmation of its identity to the quantitative assessment of its solid-state and solution behaviors—provide the robust data package required for informed decision-making. Understanding its thermal stability, crystalline nature, solubility, and hygroscopicity allows scientists to mitigate risks associated with manufacturing and formulation, ultimately accelerating the path from chemical entity to a stable, safe, and effective final product. This systematic approach ensures that the foundational properties of the molecule are well-understood, paving the way for successful drug development.

References

- Physicochemical properties | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).

- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.

- 914465-85-3|3-Fluoro-5-methoxybenzylamine. BLD Pharm.

- Physical Properties in Drug Design. (2025, August 10).

- How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. (2025, July 16). Raytor.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1).

- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

- Hygroscopicity: Significance and symbolism. (2026, January 16). ScienceDirect.

- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Informa Healthcare.

- Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online.

- Drugs of abuse: Reliable analysis through Orbitrap mass spec. (2015, April 10). Thermo Fisher Scientific.

- Analysis of Artificial Colorants by Ultra-Fast Liquid Chrom

Sources

- 1. fiveable.me [fiveable.me]

- 2. raytor.com [raytor.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 914465-85-3|3-Fluoro-5-methoxybenzylamine|BLD Pharm [bldpharm.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. lcms.cz [lcms.cz]

- 9. tandfonline.com [tandfonline.com]

- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 11. wisdomlib.org [wisdomlib.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Guide: 3-Fluoro-5-methoxybenzylamine Derivatives in Medicinal Chemistry

[1]

Content Type: Technical Whitepaper & Protocol Guide Subject: 3-Fluoro-5-methoxybenzylamine (CAS 914465-85-3) Intended Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Goldilocks" Scaffold[1][2]

In modern drug discovery, the optimization of lead compounds often hits a wall where potency, metabolic stability, and physicochemical properties (LogP/LogD) are in conflict.[2] The 3-Fluoro-5-methoxybenzylamine moiety represents a strategic "multiparametric" solution.[1]

Unlike the symmetric 3,5-difluoro (highly lipophilic, electron-deficient) or 3,5-dimethoxy (electron-rich, metabolic liability) analogues, the 3-fluoro-5-methoxy substitution pattern offers a unique asymmetric electronic profile.[1] It creates a scaffold that simultaneously:

-

Modulates pKa: The electron-withdrawing fluorine lowers the basicity of the amine (or proximal nitrogens), improving bioavailability.[1][2]

-

Blocks Metabolism: The C3-Fluorine blocks a primary site of CYP450 oxidative metabolism, while the C5-Methoxy group provides a hydrogen bond acceptor without the high electron density that triggers rapid aromatic oxidation.[1]

-

Enhances Binding: The distinct electrostatic potential surface (EPS) allows for specific "edge-to-face" pi-stacking interactions in kinase hinge regions and GPCR pockets.[1]

This guide details the synthesis, derivatization, and application of this scaffold in high-value targets like PD-1/PD-L1 inhibitors and STING modulators .[1]

Chemical Rationale & Structural Logic

The Asymmetric Electronic Effect

The 3-fluoro-5-methoxy motif is not merely a random decoration; it is a precision tool for tuning the aromatic ring's electronics.[1]

-

Fluorine (σ-withdrawing): Inductively deactivates the ring, increasing resistance to oxidative metabolism at the para-position relative to the amine.[1][2]

-

Methoxy (π-donating / σ-withdrawing): Provides a weak dipole and a specific H-bond acceptor vector.[1]

-

Net Result: A "push-pull" electronic system that creates a polarized hydrophobic surface, ideal for occupying solvent-exposed hydrophobic pockets in enzymes (e.g., the "back pocket" of kinases).[1]

Visualization: SAR & Property Tuning

The following diagram illustrates the mechanistic logic behind selecting this specific scaffold over common alternatives.

Figure 1: Structure-Activity Relationship (SAR) logic for the 3-Fluoro-5-methoxybenzylamine scaffold.

High-Value Applications (Case Studies)

Immuno-Oncology: PD-1/PD-L1 Inhibitors

Recent patent literature (e.g., US20150291549A1) highlights the use of 3-fluoro-5-methoxybenzylamine as a "tail" group in small molecule PD-1/PD-L1 inhibitors.[1]

-

Role: The benzylamine moiety extends into the hydrophobic channel of the PD-L1 surface.[1][2]

-

Advantage: The methoxy group creates a specific anchor point via H-bonding with backbone residues (e.g., Tyr or Gln), while the fluorine atom tunes the lipophilicity to ensure membrane permeability without "greasing out" the molecule.[1][2]

Innate Immunity: STING Agonists/Modulators

In the development of STING (Stimulator of Interferon Genes) pathway modulators (e.g., WO2018234807A1), this amine is used to synthesize amidic side chains on indoline scaffolds.[2]

-

Mechanism: The 3-fluoro-5-methoxybenzyl group fits into the "lid" region of the STING dimer, stabilizing the closed conformation required for downstream signaling.[1]

Experimental Protocols

Synthesis of 3-Fluoro-5-methoxybenzylamine

While commercially available, high-purity synthesis is often required for scale-up to avoid specific impurities (e.g., defluorinated byproducts).[1]

Method A: Reduction of 3-Fluoro-5-methoxybenzonitrile (Preferred) [1]

-

Rationale: Avoids over-alkylation common with halide displacement.[1][2]

-

Precursor: 3-Fluoro-5-methoxybenzonitrile (CAS 439280-18-9).[1]

Protocol:

-

Setup: Charge a hydrogenation vessel with 3-Fluoro-5-methoxybenzonitrile (1.0 eq) and Methanol (10 V).

-

Catalyst: Add Raney Nickel (20 wt% loading) or Pd/C (10 wt%).[1][2] Note: Raney Ni is preferred to prevent de-halogenation of the fluorine.[1][2]

-

Ammonia: Add 7N NH3 in MeOH (2.0 eq) to suppress secondary amine formation.

-

Reaction: Pressurize with H2 (50 psi) and stir at RT for 4–6 hours.

-

Workup: Filter catalyst over Celite. Concentrate filtrate.[1][2]

-

Purification: Acid/Base extraction. Dissolve residue in EtOAc, extract with 1N HCl. Basify aqueous layer with NaOH to pH 10, extract back into DCM.[1][2] Dry (Na2SO4) and concentrate.[1][2]

Reductive Amination (Coupling to Core Scaffolds)

This is the standard method for attaching the scaffold to aldehyde-containing drug cores.[1][2]

Protocol:

-

Mixing: Dissolve the Aldehyde Core (1.0 eq) and 3-Fluoro-5-methoxybenzylamine (1.1 eq) in DCE (Dichloroethane) .

-

Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation.[1][2] Stir for 1 hour at RT.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Quench: Stir overnight at RT. Quench with sat. NaHCO3.

-

Isolation: Extract with DCM. The product is often purified via Flash Chromatography (DCM/MeOH gradient).[1][2]

Visualizing the Synthetic Workflow

The following diagram outlines the critical decision tree for synthesizing and utilizing this building block.

Figure 2: Synthetic pathways for generating and utilizing the 3-Fluoro-5-methoxybenzylamine scaffold.[1]

Analytical Data Summary

For verification of the synthesized building block, compare against these standard parameters:

| Parameter | Value / Characteristic | Notes |

| Molecular Weight | 155.17 g/mol | Formula: C8H10FNO |

| Boiling Point | ~214°C | High boiling point requires vacuum distillation if purifying by distillation.[1] |

| 1H NMR (CDCl3) | δ 6.7–6.5 (m, 3H, Ar-H), 3.82 (s, 2H, CH2), 3.79 (s, 3H, OMe) | Distinctive pattern: Methylene singlet and Methoxy singlet.[2] |

| Storage | 2–8°C, under Nitrogen | Amines absorb CO2 from air (carbamate formation); keep sealed.[1][2] |

References

-

Compounds Useful as Immunomodulators (PD-1/PD-L1 Inhibitors). US Patent US20150291549A1.[1][2] Bristol-Myers Squibb / Aurigene Discovery Technologies.[1][2]

-

Heterocyclic Modulators of Human STING. WO Patent WO2018234807A1.[1][2] GlaxoSmithKline.[1][2][2]

-

Novel Benzylamine Derivatives: Synthesis and Anti-Mycobacterium Tuberculosis Evaluation. The Open Medicinal Chemistry Journal, 2023.[1][2] (Contextual reference for benzylamine class activity).

-

PubChem Compound Summary: 3-Fluoro-5-methoxybenzonitrile. (Precursor data). [2]

Fluorinated Benzylamine Building Blocks: A Technical Guide for Drug Discovery

Topic: Fluorinated Benzylamine Building Blocks for Drug Discovery Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine into benzylamine scaffolds is not merely a structural modification—it is a precision tool for modulating physicochemical properties. Fluorinated benzylamines serve as critical pharmacophores and linkers, offering a predictable method to alter basicity (pKa), enhance metabolic stability, and lock molecular conformations through non-covalent interactions.

This guide provides an in-depth technical analysis of these building blocks, detailing the mechanistic causality behind their use, validated synthetic protocols, and their application in FDA-approved therapeutics.

Physicochemical Modulation: The "Why" and "How"

The introduction of fluorine into a benzylamine system induces profound electronic and steric changes. Understanding these shifts is essential for rational drug design.

Basicity and pKa Tuning

The amine nitrogen in benzylamine is typically basic (pKa

-

Mechanism: Fluorine is the most electronegative element (

). When placed on the aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I). -

Impact: This withdrawal reduces the electron density available on the benzylic nitrogen, destabilizing the protonated ammonium species and lowering the pKa.

-

Result: A lower pKa increases the fraction of the neutral, free-base form at physiological pH, significantly enhancing blood-brain barrier (BBB) penetration and oral bioavailability.

Table 1: Comparative Physicochemical Shifts

| Scaffold | Substituent | Approx. pKa (Amine) | Electronic Effect | Primary Utility |

| Benzylamine | -H | 9.5 | Reference | Standard Linker |

| 2-Fluorobenzylamine | -F (Ortho) | ~8.8 - 9.0 | Inductive (-I) + H-Bond | Conformational Lock |

| 3-Fluorobenzylamine | -F (Meta) | ~8.5 - 8.8 | Strong Inductive (-I) | pKa Lowering |

| 4-Fluorobenzylamine | -F (Para) | ~9.0 - 9.2 | Inductive (-I) + Resonance (+R) | Metabolic Blocking |

Conformational Control (The Ortho Effect)

Substitution at the ortho position (2-fluorobenzylamine) introduces a unique "conformational lock."

-

Intramolecular H-Bonding: The fluorine atom can accept a hydrogen bond from the ammonium proton (

). -

Tunneling Splitting: Research indicates that ortho-fluorination increases tunneling splitting by four orders of magnitude compared to unsubstituted benzylamine, rigidly defining the dihedral angle between the phenyl ring and the amine side chain [1].[1][2] This reduces the entropic penalty of binding to a protein target.

Metabolic Stability: Blocking Oxidative Deamination

One of the primary failure modes for benzylamine-containing drugs is rapid metabolism via oxidative deamination (mediated by Monoamine Oxidases, MAO, or Cytochrome P450s) or benzylic hydroxylation.

Mechanism of Action

-

Benzylic Oxidation: The benzylic C-H bonds are electronically activated and prone to hydrogen atom abstraction (HAT) by P450 enzymes (Compound I).

-

Fluorine Blockade: Replacing benzylic hydrogens with fluorine (e.g.,

-difluorobenzylamines) completely blocks this pathway due to the strength of the C-F bond (~116 kcal/mol vs. ~99 kcal/mol for C-H). -

Ring Deactivation: Fluorine on the phenyl ring (especially para) deactivates the ring toward aromatic hydroxylation and can electronically perturb the benzylic position, altering the rate of oxidation [2].

Diagram 1: Metabolic Fate of Benzylamines vs. Fluorinated Analogs

Caption: Fluorine substitution prevents rapid oxidative deamination, diverting the molecule from clearance pathways (Red) to stable circulation (Green).

Validated Experimental Protocol: Reductive Amination

The most robust method for installing a fluorinated benzylamine moiety is Reductive Amination . This protocol is self-validating: the formation of the intermediate imine is often observable, and the choice of reducing agent controls selectivity.

Case Study Synthesis: Safinamide Intermediate

Safinamide (MAO-B inhibitor) utilizes a 3-fluorobenzyl ether linked to a benzylamine core.[3] The critical step is the formation of the secondary amine.

Protocol: Reductive Amination of 4-((3-fluorobenzyl)oxy)benzaldehyde

Reagents:

-

Aldehyde: 4-((3-fluorobenzyl)oxy)benzaldehyde (1.0 equiv)

-

Amine: L-Alaninamide Hydrochloride (1.2 equiv)

-

Reducing Agent: Sodium Cyanoborohydride (

) (1.5 equiv) or Sodium Triacetoxyborohydride ( -

Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation (Equilibrium):

-

Dissolve the fluorinated aldehyde in anhydrous MeOH (0.1 M concentration).

-

Critical Step: Add catalytic Acetic Acid (AcOH, 1-2 drops) to adjust pH to ~5-6. This protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine without protonating the amine into an unreactive ammonium salt.

-

Stir at Room Temperature (RT) for 1–2 hours. Validation: Monitor via TLC or LCMS for the disappearance of aldehyde and appearance of the imine mass (

).

-

-

Reduction (Irreversible):

-

Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

-

Add

portion-wise. Note: -

Allow to warm to RT and stir for 4–6 hours.

-

-

Workup & Purification:

Diagram 2: Synthetic Workflow for Fluorinated Benzylamines

Caption: Step-wise reductive amination workflow ensuring selective formation of the secondary amine.

Applications in Drug Discovery

Case Study: Safinamide (Xadago)

Safinamide represents a quintessential application of the fluorinated benzylamine motif.

-

Function: The fluorine atom at the meta position improves the lipophilicity (LogP) and metabolic stability of the benzyl ether tail, which fits into the hydrophobic pocket of the MAO-B enzyme [3].

-

Outcome: Highly selective, reversible inhibition of MAO-B for Parkinson's disease treatment.[4]

Emerging Trends: 18F-PET Imaging

Fluorinated benzylamines are increasingly used as precursors for Positron Emission Tomography (PET) tracers. The substitution of a stable

References

-

Calabrese, C., et al. (2013). "Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine." ChemPhysChem, 14(9), 1943-1950. Link

-

Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link

-

Binda, C., et al. (2007). "Structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase." Journal of Medicinal Chemistry, 50(23), 5848-5852. Link

-

Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

- 1. Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safinamide synthesis - chemicalbook [chemicalbook.com]

- 5. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]

- 6. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Technical Monograph: 3-Fluoro-5-methoxybenzylamine Hydrochloride

Executive Summary & Chemical Identity

3-Fluoro-5-methoxybenzylamine hydrochloride is a specialized fluorinated building block used primarily in medicinal chemistry and fragment-based drug discovery (FBDD). Its structural motif—a benzylamine core substituted with fluorine and methoxy groups at the meta positions—provides a unique electronic and steric profile. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group serves as a hydrogen bond acceptor, making this compound a valuable intermediate for synthesizing G-protein coupled receptor (GPCR) modulators and kinase inhibitors.

Chemical Identifiers & Properties

| Property | Data |

| IUPAC Name | (3-Fluoro-5-methoxyphenyl)methanamine hydrochloride |

| CAS Number (Free Base) | 914465-85-3 |

| CAS Number (HCl Salt) | 1158269-22-7 |

| PubChem CID | |

| Molecular Formula | C₈H₁₁ClFNO (Salt) / C₈H₁₀FNO (Base) |

| Molecular Weight | 191.63 g/mol (Salt) / 155.17 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol |

| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8°C, Desiccated |

Synthesis & Production Protocols

The synthesis of 3-Fluoro-5-methoxybenzylamine hydrochloride typically proceeds via two primary routes: Nitrile Reduction or Reductive Amination . The choice of route depends on the availability of precursors (benzonitrile vs. benzaldehyde) and scale requirements.

Synthesis Pathways Visualization

The following diagram illustrates the two validated synthetic pathways for generating the target amine.

Caption: Dual synthetic pathways via Nitrile Reduction (Top) and Reductive Amination (Bottom).

Protocol A: Nitrile Reduction (High Yield)

This method is preferred for gram-scale synthesis due to the stability of the nitrile precursor.

Reagents:

-

3-Fluoro-5-methoxybenzonitrile (1.0 equiv)

-

Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv) or Borane-THF complex (BH₃·THF)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and flush with Argon. Add anhydrous THF.

-

Addition: Cool the THF to 0°C. Carefully add LiAlH₄ pellets/powder.

-

Substrate Introduction: Dissolve 3-Fluoro-5-methoxybenzonitrile in a minimal amount of THF and add dropwise to the LiAlH₄ suspension.

-

Reaction: Allow to warm to room temperature, then reflux for 3–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

-

Quenching (Fieser Method): Cool to 0°C. Slowly add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter the granular precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the free base oil.

-

Salt Formation: Dissolve the oil in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The white hydrochloride salt will precipitate immediately. Filter and wash with cold ether.

Protocol B: Reductive Amination (Mild Conditions)

Ideal for late-stage functionalization or when avoiding strong reducing agents.

Reagents:

-

3-Fluoro-5-methoxybenzaldehyde (1.0 equiv)

-

Ammonium Acetate (NH₄OAc) (10.0 equiv)

-

Sodium Cyanoborohydride (NaCNBH₃) (1.5 equiv)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the aldehyde and NH₄OAc in Methanol. Stir at room temperature for 1 hour.

-

Reduction: Add NaCNBH₃ in portions. Caution: HCN gas evolution possible; use a vented hood.

-

Workup: After 12 hours, quench with 1M NaOH. Extract with DCM (3x).[1]

-

Purification: The amine can be purified via flash column chromatography (DCM/MeOH/NH₄OH) before salt formation.

Quality Control & Characterization

To ensure the integrity of the building block for medicinal chemistry applications, the following analytical parameters must be met.

Expected NMR Profile (DMSO-d₆)

-

¹H NMR (400 MHz):

-

δ 8.40 (br s, 3H, NH₃⁺) – Ammonium protons.

-

δ 6.85–6.95 (m, 3H, Ar-H) – Characteristic 1,3,5-substitution pattern. The fluorine coupling will split these signals (multiplets).

-

δ 3.98 (s, 2H, Ar-CH₂-N) – Benzylic methylene.

-

δ 3.78 (s, 3H, O-CH₃) – Methoxy singlet.

-

-

¹⁹F NMR (376 MHz):

-

δ -110 to -115 ppm (m, 1F) – Typical range for meta-fluorine on an aromatic ring.

-

Purity Specifications

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white powder | Visual |

| Purity (HPLC) | ≥ 97.0% | C18 Column, H₂O/MeCN gradient |

| Identity (MS) | [M+H]⁺ = 156.1 m/z | LC-MS (ESI+) |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

Handling, Safety & Storage (SDS Summary)

This compound is a benzylamine derivative and should be handled as a corrosive and irritant.

Hazard Classification (GHS)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H302: Harmful if swallowed (Acute Tox. 4).

Handling Protocol

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) or handle in a fume hood to avoid inhalation.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.

-

Spill Response: Sweep up dry powder carefully to avoid dust generation. Neutralize residue with weak bicarbonate solution before disposal.

Storage

-

Hygroscopic Nature: The hydrochloride salt is hygroscopic. Store in a tightly sealed vial under Argon or Nitrogen.

-

Temperature: Refrigerate at 2–8°C for long-term stability.

Applications in Drug Discovery

3-Fluoro-5-methoxybenzylamine is a "privileged structure" in fragment-based drug design.

Structural Advantages

-

Fluorine Effect: The fluorine atom at the 3-position blocks metabolic oxidation (CYP450) at that site and increases the lipophilicity (LogP) of the molecule, improving membrane permeability.

-

Methoxy Anchor: The 5-methoxy group acts as a weak hydrogen bond acceptor, often engaging in interactions with serine or threonine residues in receptor binding pockets.

Target Classes

-

GPR52 Agonists: Used as a linker or "tail" moiety in the development of antipsychotic drugs targeting the GPR52 receptor.

-

Kinase Inhibitors: The benzylamine motif frequently fits into the ATP-binding pocket of kinases, where the amine forms hydrogen bonds with the hinge region.

References

-

PubChem. 3-Fluoro-5-methoxybenzonitrile (CID 10630684).[4] National Library of Medicine. Available at: [Link]

-

PubChem. 4-Fluoro-3-methoxybenzylamine (Isomer Reference).[5] National Library of Medicine. Available at: [Link]

-

ChemSrc. 1158269-22-7 (HCl Salt CAS Verification). Chemical Source Data.[6][3][4][7][8][9] Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]

- 3. 3-Fluoro-5-methoxybenzoic acid | C8H7FO3 | CID 21942469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-5-methoxybenzonitrile | C8H6FNO | CID 10630684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-3-methoxybenzylamine | C8H10FNO | CID 44203124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 3-Fluoro-5-methoxybenzoic acid | C8H7FO3 | CID 21942469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

IUPAC name for 3-Fluoro-5-methoxybenzylamine hydrochloride

Technical Monograph: 3-Fluoro-5-methoxybenzylamine Hydrochloride

Executive Summary

3-Fluoro-5-methoxybenzylamine hydrochloride is a specialized fluorinated building block used extensively in Fragment-Based Drug Discovery (FBDD). Its structural uniqueness lies in the specific meta-substitution pattern of the fluorine and methoxy groups relative to the benzylic amine. This arrangement allows medicinal chemists to simultaneously modulate metabolic stability (via fluorine) and hydrogen-bond acceptor capability (via methoxy) without introducing significant steric bulk. This guide details the rigorous nomenclature, validated synthetic pathways, and physicochemical characterization of this compound.

Nomenclature & Structural Identity

The precise IUPAC naming is critical for patent literature and regulatory filing. While "benzylamine" is a retained IUPAC name, the systematic naming conventions treat the amine as the principal functional group attached to an alkane chain (methane) substituted by a phenyl ring.

-

Systematic IUPAC Name: (3-Fluoro-5-methoxyphenyl)methanamine hydrochloride

-

Common Chemical Name: 3-Fluoro-5-methoxybenzylamine hydrochloride

-

CAS Number (Free Base): 914465-85-3

-

Molecular Formula: C₈H₁₀FNO · HCl

-

Molecular Weight: 155.17 (Free Base) / 191.63 (HCl Salt)

Structural Analysis: The compound features a benzene core with a primary aminomethyl group at position 1. The 3-position is occupied by a fluorine atom (electronegative, lipophilic), and the 5-position by a methoxy group (electron-donating by resonance, H-bond acceptor).

Synthetic Methodology

To ensure high purity and scalability, the reduction of 3-fluoro-5-methoxybenzonitrile is the preferred route over the reductive amination of the aldehyde, as it minimizes the formation of secondary amine dimers.

Reaction Pathway Visualization

Figure 1: Borane-mediated reduction pathway for the synthesis of the target amine from its nitrile precursor.

Detailed Experimental Protocol

Objective: Synthesis of 3-Fluoro-5-methoxybenzylamine HCl (10 mmol scale).

Reagents:

-

3-Fluoro-5-methoxybenzonitrile (1.51 g, 10 mmol)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (30 mL, 30 mmol)

-

Methanol (anhydrous)[1]

-

Hydrochloric acid (4 M in dioxane or 37% aqueous)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Addition: Charge the flask with 3-Fluoro-5-methoxybenzonitrile (10 mmol) and anhydrous THF (10 mL). Cool to 0°C in an ice bath.

-

Reduction: Dropwise add BH₃·THF (30 mL) via syringe over 20 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Reflux: Once addition is complete, remove the ice bath and heat the solution to reflux (66°C) for 4 hours. Monitor consumption of nitrile by TLC (Hexane/EtOAc 4:1).

-

Quenching (Critical): Cool the mixture to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane (vigorous gas evolution).

-

Hydrolysis: Add HCl (10 mL, 4M) and reflux for 1 hour to break the boron-nitrogen complex.

-

Isolation: Concentrate the solvent in vacuo. Redissolve the residue in minimal ethanol and add diethyl ether to induce crystallization.

-

Filtration: Filter the white precipitate, wash with cold ether, and dry under high vacuum.

Yield Expectation: 85-92% Appearance: White to off-white crystalline solid.

Analytical Characterization (QC)

Trustworthiness in synthesis relies on validating the structure. The following data points are the expected standard for this compound.

| Technique | Parameter | Expected Observation | Mechanistic Explanation |

| ¹H NMR | Benzylic CH₂ | δ 4.05 ppm (singlet/broad) | Deshielded by the ammonium cation and aromatic ring. |

| ¹H NMR | Methoxy (-OCH₃) | δ 3.78 ppm (singlet) | Characteristic chemical shift for aryl methyl ethers. |

| ¹H NMR | Aromatic Protons | δ 6.70 - 7.00 ppm (multiplet) | 3 distinct protons.[2] Splitting patterns will be complex due to ¹⁹F-¹H coupling (J-coupling). |

| ¹⁹F NMR | Fluorine Signal | δ -110 to -115 ppm | Typical range for aryl fluorides; confirms fluorination. |

| Mass Spec | [M+H]⁺ | m/z 156.08 | Protonated molecular ion of the free base. |

Note on NMR Interpretation: The fluorine atom at position 3 will cause splitting of the adjacent protons (H2 and H4) and even the H6 proton. Expect the aromatic signals to appear as multiplets rather than clean doublets/singlets.

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is an active pharmacophore modulator.

Electronic & Metabolic Tuning

-

Metabolic Blocking: The fluorine at the 3-position blocks a potential site of metabolic oxidation (CYP450 mediated hydroxylation) on the phenyl ring. The C-F bond is stronger than C-H, resisting enzymatic cleavage.

-

Lipophilicity (LogP): The combination of F and OMe modulates the LogP. Fluorine generally increases lipophilicity (aiding membrane permeability), while the amine salt ensures solubility.

Decision Logic for Scaffold Selection

Figure 2: Rational design logic for selecting the 3-Fluoro-5-methoxy scaffold over non-fluorinated analogs.

Handling and Safety

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Stability: The hydrochloride salt is significantly more stable to oxidation than the free amine. Avoid storing as the free base for extended periods.

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

-

Synthesis of Benzylamines via Nitrile Reduction: Hutchins, R. O., & Maryanoff, B. E. (1973). Cyanoborohydride. Utility as a reducing agent in synthetic organic chemistry. Organic Syntheses. Link

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Properties of 3-Fluoro-5-methoxybenzonitrile (Precursor): PubChem Compound Summary for CID 10630684. National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of Amides Utilizing 3-Fluoro-5-methoxybenzylamine Hydrochloride

Executive Summary

This guide details the optimized protocols for synthesizing amides using 3-Fluoro-5-methoxybenzylamine hydrochloride (CAS: 914465-85-3) . As a fluorinated building block, this amine is critical in medicinal chemistry for "fluorine scans"—modulating metabolic stability (blocking metabolic soft spots) and lipophilicity (logD) without significantly altering steric bulk.

This document moves beyond generic procedures, addressing the specific handling requirements of the hydrochloride salt form, solubility profiles, and electronic considerations of the 3-fluoro-5-methoxy substitution pattern. Two primary workflows are presented:

-

Method A (HATU): Ideal for discovery-phase synthesis (milligram scale) and library generation.

-

Method B (T3P): Optimized for scale-up (gram scale), green chemistry compliance, and difficult purifications.

Critical Material Attributes (CMA)

Before initiating synthesis, the physicochemical properties of the amine salt must be accounted for to ensure stoichiometry accuracy.

| Property | Specification | Technical Insight |

| Compound Name | 3-Fluoro-5-methoxybenzylamine HCl | Primary amine building block. |

| CAS Number | 914465-85-3 | Verify identity via NMR if sourcing from new vendor. |

| Molecular Weight | 191.63 g/mol (HCl Salt) | CRITICAL: Calculations must use the salt MW, not the free base (155.17 g/mol ). |

| Form | White to off-white solid | Hygroscopic. Store in desiccator. |

| Solubility | High: Water, DMSO, DMFLow: DCM, Toluene | The salt form is insoluble in non-polar solvents. DMF or DMAc is recommended for high-concentration stock solutions. |

| Basicity (pKa) | ~9.0 (Estimated) | Slightly less basic than benzylamine due to inductive effect of F/OMe, but highly nucleophilic once desalted. |

Strategic Workflow Selection

The choice of coupling agent dictates the workup strategy and purity profile. Use the decision matrix below to select the appropriate protocol.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and purification capabilities.

Protocol A: High-Efficiency Coupling (HATU)

Best for: Discovery chemistry, unreactive acids, and parallel synthesis. Mechanism: HATU generates a highly reactive At-ester intermediate.[1] The key to success with the HCl salt is the "Base-First" or "Sequential Base" addition to ensure the amine is free to react.

Reagents

-

3-Fluoro-5-methoxybenzylamine HCl (1.2 equiv)

-

HATU (1.2 equiv) (CAS: 148893-10-1)

-

DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)

-

Solvent: Anhydrous DMF (Preferred) or DCM (if solubility permits).

Step-by-Step Procedure

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition 1: Add DIPEA (2.0 equiv). Stir for 2 minutes.

-

Coupling Agent: Add HATU (1.2 equiv). Stir at Room Temperature (RT) for 15–30 minutes. Solution should turn yellow/orange as the activated ester forms.

-

Amine Preparation (The "Salt Break"): In a separate vial, dissolve 3-Fluoro-5-methoxybenzylamine HCl (1.2 equiv) in minimal DMF. Add DIPEA (1.5 - 2.0 equiv). This neutralizes the HCl, liberating the nucleophilic free amine.

-

Coupling: Transfer the Amine/DIPEA solution into the Activated Acid solution.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

-

Target Mass: [Acid MW] + 155.17 - 18.02 (Water).

-

-

Workup:

-

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Scalable Green Coupling (T3P)

Best for: >1g scale, GMP-like workflows, and avoiding chromatography. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and coupling agent. The byproducts are water-soluble, allowing for a "wash-only" purification.[4]

Reagents

-

3-Fluoro-5-methoxybenzylamine HCl (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Green alternative).

Step-by-Step Procedure

-

Slurry Formation: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), 3-Fluoro-5-methoxybenzylamine HCl (1.1 equiv), and EtOAc (5-10 volumes).

-

Base Addition: Add Pyridine or DIPEA (4.0 equiv) dropwise. The mixture may become homogeneous as the amine salt is neutralized.

-

Cooling (Optional): If the acid is sensitive to epimerization, cool to 0°C. Otherwise, proceed at RT.

-

T3P Addition: Add T3P solution (1.5 equiv) slowly over 5-10 minutes.

-

Note: T3P is exothermic upon addition.

-

-

Reaction: Stir at RT for 1–12 hours. If conversion is slow, heat to 50°C (T3P is thermally stable).

-

Workup (Self-Validating):

-

Result: Often yields pure product >95% purity without column chromatography.

Mechanistic Rationale & Troubleshooting

The "Fluorine Effect" on Reactivity

The 3-Fluoro and 5-Methoxy substituents exert opposing electronic effects:

-

3-Fluoro: Inductive electron-withdrawing (EWG).

-

5-Methoxy: Inductive EWG, but Resonance electron-donating (EDG).

-

Net Effect: The benzylamine nitrogen remains nucleophilic, but the resulting amide NH will be slightly more acidic than a non-substituted benzyl amide. This can improve H-bond donor capability in the binding pocket of the target protein.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (HATU) | HCl salt not fully neutralized. | Increase DIPEA to 4.0–5.0 equiv. Ensure amine is premixed with base before addition.[6] |

| Precipitation | Amine HCl salt is insoluble in DCM. | Switch solvent to DMF or NMP. |

| Epimerization | Over-activation of chiral acid. | Switch to Method B (T3P) and run at 0°C. Use Collidine as base. |

| Stalled Reaction | Steric hindrance of the acid. | Heat to 60°C (Method B/T3P is preferred for heating). |

Reaction Pathway Visualization

Figure 2: Mechanistic pathway highlighting the critical desalting step required before nucleophilic attack can occur.

References

-

HATU Coupling Standards: Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society.[7] Link

-

T3P Methodology: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

-

Fluorine in MedChem: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Reagent Data: PubChem Compound Summary for CID 10796956 (Related Aldehyde/Acid precursors). Link

-

General Amide Synthesis: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]

- 3. ias.ac.in [ias.ac.in]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. rsc.org [rsc.org]

- 6. reddit.com [reddit.com]

- 7. Benzylamine synthesis by C-C coupling [organic-chemistry.org]

Using 3-Fluoro-5-methoxybenzylamine HCl in peptidomimetic synthesis

Application Note: Strategic Incorporation of 3-Fluoro-5-methoxybenzylamine HCl in Peptidomimetic Scaffolds

Part 1: Executive Summary & Strategic Rationale

The "Goldilocks" Building Block In the optimization of peptidomimetics, the "benzyl" side chain (mimicking Phenylalanine or Tyrosine) is a frequent candidate for modification. Unsubstituted benzyl groups often suffer from rapid CYP450-mediated metabolism (hydroxylation) and suboptimal solubility.

3-Fluoro-5-methoxybenzylamine HCl represents a high-value "multipoint modulator" for three reasons:

-

Metabolic Stability: The C3-fluorine atom blocks a potential metabolic soft spot while electronically deactivating the ring against oxidative attack, without the steric bulk of a chlorine or methyl group.

-

Electronic Tuning: The "Push-Pull" electronic system (Methoxy-Donor / Fluoro-Acceptor) creates a unique electrostatic potential surface (ESP) that can enhance

stacking interactions with receptor pockets, often superior to the electron-rich 3,5-dimethoxy or electron-poor 3,5-difluoro analogs. -

Physicochemical Balance: The methoxy group functions as a weak hydrogen bond acceptor, potentially satisfying solvation requirements in the active site, while the fluorine modulates lipophilicity (

LogP

Part 2: Physicochemical Profile & Handling[1]

Table 1: Key Properties and Design Parameters

| Parameter | Value (Approx.) | Design Implication |

| Molecular Weight | 155.17 (Free base) | Low MW fragment; high ligand efficiency potential. |

| Form | HCl Salt (White Solid) | Enhanced stability/solubility vs. free amine (oil). |

| pKa (Conjugate Acid) | ~9.2 | Slightly lower than benzylamine (9.5) due to F-induction; facilitates coupling at lower pH. |

| LogP (Calc) | 1.4 - 1.6 | Optimal for CNS penetration when incorporated into small peptidomimetics. |

| H-Bond Donors/Acceptors | 2 (NH2) / 2 (N, OMe) | Methoxy group can anchor water bridges in the binding pocket. |

| Electronic Character | Net electron-withdrawing on the ring; deactivates metabolic oxidation. |

Handling Protocol:

-

Storage: Hygroscopic. Store at +2°C to +8°C under desiccant.

-

Free Basing: The HCl salt is robust. For reactions requiring the free base (e.g., reductive amination), in situ neutralization with DIPEA or NMM is recommended over prior extraction to prevent carbonate formation from air.

Part 3: Synthetic Workflows & Protocols

We present three validated workflows for incorporating this motif.

Workflow A: C-Terminal Capping (Amide Coupling)

Use Case: Converting a C-terminal carboxylate into a benzylamide mimic to improve proteolytic stability.

Diagram: Amide Coupling Pathway

Caption: Standard HATU-mediated coupling workflow ensuring minimal racemization.

Protocol 1: High-Fidelity HATU Coupling

-

Dissolution: Dissolve the N-protected peptide acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at 0°C for 5 minutes. Note: Pre-activation minimizes racemization of the C-terminal amino acid.

-

Amine Addition: Add 3-Fluoro-5-methoxybenzylamine HCl (1.2 equiv) followed immediately by an additional portion of DIPEA (1.5 equiv) to neutralize the HCl salt.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), sat. NaHCO3, and brine.[1]

Workflow B: Backbone Modification (Reductive Amination)

Use Case: Creating a reduced amide isostere (

Protocol 2: Reductive Amination

-

Free Basing (Critical): In a separate vial, treat 3-Fluoro-5-methoxybenzylamine HCl (1.2 equiv) with DIPEA (1.2 equiv) in MeOH/DCM (1:1). Stir 5 min.

-

Imine Formation: Add the peptide-aldehyde (1.0 equiv) to the amine solution. Add anhydrous MgSO4 (to scavenge water) and stir for 2 hours at RT.

-

Reduction: Cool to 0°C. Add NaBH(OAc)3 (3.0 equiv) in one portion.

-

Quench: After 12 hours, quench with sat. NH4Cl.

-

Purification: Flash chromatography is usually required to separate the secondary amine from over-alkylated byproducts.

Workflow C: Multicomponent Assembly (Ugi-4CR)

Use Case: Rapid generation of peptoid-like libraries.

Diagram: Ugi Reaction Assembly

Caption: Ugi-4CR workflow for rapid peptidomimetic library generation.

Protocol 3: One-Pot Ugi Reaction

-

Imine Pre-formation: Dissolve the aldehyde (1.0 equiv) and 3-Fluoro-5-methoxybenzylamine HCl (1.0 equiv) in MeOH (1.0 M). Add DIPEA (1.0 equiv). Stir 30 mins to form the imine.

-

Component Addition: Add the carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv) sequentially.

-

Reaction: Stir at RT for 24 hours. The product often precipitates.

-

Isolation: If solid, filter and wash with cold MeOH. If soluble, evaporate and purify via silica gel (MeOH/DCM gradient).

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide Coupling) | HCl salt not fully neutralized. | Ensure total base (DIPEA) is |

| Racemization | Over-activation or high pH. | Use HATU/HOAt at 0°C; avoid large excess of base; keep reaction time <4h. |

| Over-alkylation (Reductive Amination) | Highly reactive aldehyde. | Use NaBH(OAc)3 instead of NaBH4; ensure stoichiometric amine; perform at lower temp. |

| Insolubility | High crystallinity of fluorinated salt. | Switch solvent to DMA (Dimethylacetamide) or NMP for higher solubility power. |

Part 5: References

-

General Amide Coupling Protocols:

-

Direct amide formation from unactivated carboxylic acids and amines. Allen, C. L., et al. (2012). Chemical Science. Link

-

-

Fluorine in Peptidomimetics:

-

Reductive Amination Standards:

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Kurosawa, W., et al. (2002). Organic Syntheses. Link

-

-

Ugi Reaction Applications:

-

Multicomponent Reactions in the Synthesis of Peptidomimetics. (General Review).

-

-

Compound Data:

-

3-Fluoro-5-methoxybenzylamine HCl Product Page. BLD Pharm. Link

-

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Fluoro-5-methoxybenzylamine HCl before handling.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sci-Hub. Fluorinated peptidomimetics: synthesis, conformational and biological features / Journal of Fluorine Chemistry, 2004 [sci-hub.box]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

Reaction conditions for coupling 3-Fluoro-5-methoxybenzylamine with carboxylic acids

An in-depth guide to the synthesis of N-(3-Fluoro-5-methoxybenzyl) amides through robust and optimized coupling protocols.

Introduction: The Strategic Importance of the 3-Fluoro-5-methoxybenzyl Motif